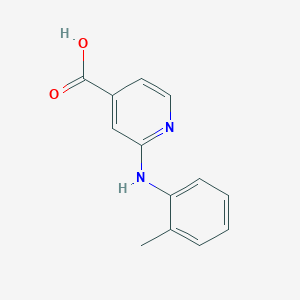

2-(2-Toluidino)isonicotinic acid

Descripción

Contextualizing 2-(2-Toluidino)isonicotinic Acid as a Pyridine (B92270) Carboxylic Acid Derivative

2-(2-Toluidino)isonicotinic acid, with the chemical formula C₁₃H₁₂N₂O₂, is structurally classified as a pyridine carboxylic acid. Specifically, it is a derivative of isonicotinic acid, which is the common name for pyridine-4-carboxylic acid. nih.gov The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A carboxylic acid group (-COOH) is attached at the 4-position of this ring.

What distinguishes this compound is the substituent at the 2-position: a 2-toluidino group. This group consists of a toluidine molecule (a methyl-substituted aniline) linked to the pyridine ring via a nitrogen atom (an amino bridge). This specific arrangement of a pyridine core, a carboxylic acid functional group, and an N-aryl substituent defines its classification as an N-aryl isonicotinic acid. The presence of both a hydrogen-bond donor (the N-H of the amino bridge) and acceptor (the pyridine nitrogen), along with the carboxyl group, imparts specific chemical properties that influence its reactivity and potential for forming intermolecular interactions.

Table 1: Fundamental Properties of 2-(2-Toluidino)isonicotinic Acid

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| CAS Number | 1019324-25-4 |

| IUPAC Name | 2-(2-methylanilino)pyridine-4-carboxylic acid |

| Synonyms | 2-(o-Tolylamino)isonicotinic acid, 2-(2-Toluidino)pyridine-4-carboxylic acid |

This table is interactive. You can sort and filter the data.

Historical Development and Emerging Trends in the Study of N-Aryl Isonicotinic Acids

The study of pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—has a long history, leading to the development of numerous pharmaceuticals. nih.gov Research into derivatives of these core structures continues to be an active field. nih.gov The synthesis of N-aryl isonicotinic acids, the specific class to which 2-(2-toluidino)isonicotinic acid belongs, has been advanced by modern synthetic methodologies.

Historically, the creation of carbon-nitrogen bonds to form N-aryl amines often required harsh reaction conditions. However, the development of transition-metal catalyzed cross-coupling reactions, particularly those using palladium and copper, has revolutionized this area of chemistry. These methods allow for the efficient and selective formation of the N-aryl linkage found in 2-(2-toluidino)isonicotinic acid and its analogues. nih.gov A common synthetic route involves the nucleophilic aromatic substitution of a halogenated pyridine, such as 2-chloroisonicotinic acid, with an aniline (B41778) derivative like 2-toluidine.

Emerging trends in this area are focused on expanding the diversity of these scaffolds for applications in medicinal chemistry and materials science. nih.gov Researchers are exploring more efficient and environmentally benign catalytic systems for their synthesis. Furthermore, there is a growing interest in the late-stage functionalization of the pyridine ring, which allows for the rapid generation of a library of derivatives from a common intermediate to screen for desired properties. chemistryviews.org

Significance of the 2-(2-Toluidino)isonicotinic Acid Scaffold in Organic and Inorganic Chemistry

The molecular architecture of 2-(2-toluidino)isonicotinic acid makes it a significant scaffold in both organic and inorganic chemistry.

In organic chemistry , it serves primarily as a versatile building block. The presence of the carboxylic acid group allows for a range of standard transformations, such as esterification and amidation, to build more complex molecules. The pyridine and aniline ring systems can also undergo further substitution reactions, enabling the synthesis of a wide array of derivatives. These characteristics make it a useful intermediate in the development of specialty chemicals and molecules of pharmaceutical interest.

In inorganic chemistry , the significance of the 2-(2-toluidino)isonicotinic acid scaffold lies in its function as a ligand for forming metal complexes. The pyridine nitrogen atom and the carboxylic acid group are classic coordination sites that can bind to metal ions. This chelation can lead to the formation of discrete coordination complexes or extended structures like coordination polymers. a2bchem.comrsc.org The specific geometry and electronic properties of the resulting metal complexes are dictated by the nature of the metal ion and the coordination mode of the ligand. These metal-organic structures are of research interest for potential applications in catalysis, and as functional materials with specific magnetic or optical properties. nih.govrsc.org The toluidino substituent can also play a role in influencing the steric and electronic environment around the metal center, thereby fine-tuning the properties of the resulting complex.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-2-3-5-11(9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXLMDCWKKXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651397 | |

| Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019324-25-4 | |

| Record name | 2-(2-Methylanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 2 Toluidino Isonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: In the ¹H NMR spectra of isonicotinic acid derivatives, the protons of the pyridine (B92270) ring typically appear as doublets in the aromatic region. For instance, in some isonicotinamide (B137802) derivatives, the protons at positions 3 and 5 of the pyridine ring show a doublet at approximately δ 7.85 ppm, while the protons at positions 2 and 6 appear as a doublet at around δ 8.80 ppm. asianpubs.org The NH proton of the amide group often presents as a singlet at a downfield chemical shift, for example, around δ 11.57 ppm. asianpubs.org The chemical shifts of the protons on the toluidine ring will also be present in the aromatic region, and the methyl group protons will appear as a singlet in the upfield region, typically around δ 2.27-2.54 ppm. asianpubs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide complementary information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid or amide group is typically observed at a downfield chemical shift, for example, around δ 163.50 ppm. asianpubs.org The carbons of the pyridine ring resonate in the aromatic region, with distinct signals for each carbon atom. For example, the C3 and C5 carbons of the pyridine ring can appear around δ 122.57 ppm, while the C2 and C6 carbons are found near δ 150.73 ppm. asianpubs.org The carbons of the toluidine ring and the methyl carbon will also have characteristic chemical shifts. For instance, the methyl carbon can appear at approximately δ 14.86 ppm. asianpubs.org The precise chemical shifts can be influenced by the solvent and the presence of different functional groups in the derivatives. dtic.milbas.bg

Interactive Table: Representative NMR Data for Isonicotinic Acid Derivatives

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | Pyridine-H (3,5) | ~7.85 (d) | asianpubs.org |

| ¹H | Pyridine-H (2,6) | ~8.80 (d) | asianpubs.org |

| ¹H | NH (Amide) | ~11.57 (s) | asianpubs.org |

| ¹H | CH₃ (Toluidine) | ~2.27-2.54 (s) | asianpubs.org |

| ¹³C | C=O (Amide) | ~163.50 | asianpubs.org |

| ¹³C | Pyridine-C (3,5) | ~122.57 | asianpubs.org |

| ¹³C | Pyridine-C (2,6) | ~150.73 | asianpubs.org |

| ¹³C | CH₃ (Toluidine) | ~14.86 | asianpubs.org |

Vibrational Spectroscopy Applications (FT-IR, Raman) in Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and characterizing the vibrational modes of 2-(2-toluidino)isonicotinic acid and its derivatives. nih.govmdpi.com These techniques provide a unique "molecular fingerprint" based on the molecule's vibrational transitions.

FT-IR Spectroscopy: The FT-IR spectra of these compounds exhibit characteristic absorption bands corresponding to specific functional groups. researchgate.netresearchgate.net A strong absorption band is typically observed for the C=O stretching vibration of the carboxylic acid or amide group, usually in the range of 1680-1701 cm⁻¹. asianpubs.orgresearchgate.net The N-H stretching vibration of the amide or amine group appears as a band in the region of 3168-3340 cm⁻¹. asianpubs.orgresearchgate.net The C=C and C=N stretching vibrations of the aromatic rings are found in the 1500-1600 cm⁻¹ region. researchgate.net The C-O stretching of the carboxylic acid and the various C-H bending vibrations also provide valuable structural information. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectra of isonicotinic acid derivatives show characteristic peaks for the ring breathing modes of the pyridine and benzene (B151609) rings. nih.gov The C=O and C=N stretching vibrations also give rise to distinct Raman signals. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained, aiding in structural confirmation and the study of intermolecular interactions.

Interactive Table: Key Vibrational Frequencies for Isonicotinic Acid Derivatives

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amide/Amine) | FT-IR | 3168 - 3340 | asianpubs.orgresearchgate.net |

| C=O Stretch (Carboxylic Acid/Amide) | FT-IR | 1680 - 1701 | asianpubs.orgresearchgate.net |

| C=C/C=N Stretch (Aromatic) | FT-IR | 1500 - 1600 | researchgate.net |

| C-O Stretch (Carboxylic Acid) | FT-IR | 1240 - 1300 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within 2-(2-toluidino)isonicotinic acid and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of isonicotinic acid itself shows absorption maxima at approximately 214 nm and 264 nm. sielc.comsielc.com The introduction of the 2-toluidino group significantly influences the electronic structure, leading to shifts in the absorption bands. The spectra of these derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings and the carbonyl group. researchgate.net The position and intensity of these absorption maxima can be affected by the solvent polarity and pH, reflecting changes in the electronic environment of the chromophores. The study of these electronic transitions is important for understanding the photophysical properties of these compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of 2-(2-toluidino)isonicotinic acid and its derivatives. nih.govnih.gov This information is critical for confirming the identity of a synthesized compound and for gaining insights into its structural features. univie.ac.at

In a typical mass spectrum, the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) provides the exact molecular weight of the compound. asianpubs.orgmassbank.eu For example, a derivative of isonicotinic acid with a molecular formula of C₁₅H₁₅N₃O₂ would show a prominent ion at m/z 269, corresponding to the protonated molecule. asianpubs.org The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon ionization, offers valuable structural clues. Common fragmentation pathways for these types of compounds include the loss of the carboxylic acid group (as CO₂ or H₂O and CO), cleavage of the bond between the two aromatic rings, and fragmentation of the pyridine ring. Analyzing these fragment ions helps to piece together the molecular structure. asianpubs.org

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Polymorphism and Crystal Packing Studies (e.g., Zwitterionic and Neutral Forms)

2-(2-Toluidino)isonicotinic acid and its analogs can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can exhibit distinct physical properties. Studies on a related compound, 2-(p-tolylamino)nicotinic acid, have revealed the existence of both neutral and zwitterionic polymorphs. researchgate.netresearchgate.net In the neutral form, the carboxylic acid proton remains on the carboxyl group. In the zwitterionic form, this proton is transferred to the nitrogen atom of the pyridine ring, resulting in a molecule with both a positive and a negative charge. researchgate.netresearchgate.net The formation of a particular polymorph can be influenced by the crystallization conditions, such as the solvent used and the presence of coformers. researchgate.net The crystal packing in these different forms varies, leading to differences in their stability and other properties.

Thermal Analysis Techniques in Structural Characterization

Thermal analysis techniques are a cornerstone in the solid-state characterization of pharmaceutical compounds, providing critical information on their thermal stability, polymorphism, and decomposition pathways. For 2-(2-toluidino)isonicotinic acid and its derivatives, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for elucidating their structural integrity and behavior at elevated temperatures. While specific thermal analysis data for 2-(2-toluidino)isonicotinic acid is not extensively documented in publicly available literature, the thermal behavior of its isomer, tolfenamic acid (2-(3-chloro-2-methylphenylamino)benzoic acid), and related metal complexes offers significant insights into the expected thermal properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, revealing processes such as dehydration, desolvation, and decomposition. For a compound like 2-(2-toluidino)isonicotinic acid, a TGA thermogram would be expected to show stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The decomposition pattern can infer the structural stability, with the initial decomposition temperature being a key parameter. For instance, the decomposition of metal complexes of related ligands often occurs in sequential steps, starting with the loss of coordinated or lattice water molecules, followed by the decomposition of the organic ligand itself. jmchemsci.commdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for identifying phase transitions such as melting, crystallization, and glass transitions. For 2-(2-toluidino)isonicotinic acid, a sharp endothermic peak in a DSC thermogram would indicate its melting point. As an example, its isomer, tolfenamic acid, exhibits a distinct endothermic peak at approximately 214.59°C, corresponding to its melting point. researchgate.net The presence of multiple melting peaks could suggest polymorphism, a critical consideration in pharmaceutical development.

When 2-(2-toluidino)isonicotinic acid is used as a ligand to form metal complexes, its thermal properties are significantly altered. The DSC thermograms of metal complexes of the related tolfenamic acid show the disappearance of the peak for the free ligand and the appearance of new, characteristic endothermic peaks at different temperatures, which correspond to the melting points of the complexes. researchgate.net This shift in melting point is strong evidence of complex formation.

For example, the thermal analysis of metal complexes of tolfenamic acid reveals distinct thermal events that can be correlated to their structure. The initial weight loss at lower temperatures is typically attributed to the removal of water of crystallization. The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic ligand from the complex.

The table below summarizes the melting points of tolfenamic acid and some of its divalent metal complexes as determined by DSC, illustrating the impact of metal coordination on the thermal properties.

| Compound | Melting Point (°C) |

| Tolfenamic Acid | 214.59 researchgate.net |

| Tolfenamic acid-Copper complex | 200.97 researchgate.net |

| Tolfenamic acid-Cobalt complex | 110.55 researchgate.net |

| Tolfenamic acid-Zinc complex | 99.44 researchgate.net |

This table is generated based on data for the related compound, tolfenamic acid, to illustrate the expected data from DSC analysis.

Similarly, the thermal decomposition of metal complexes of related fenamate drugs, such as flufenamic acid, has been shown to be a multi-stage process. jmchemsci.com The initial stage involves dehydration, followed by the decomposition of the anionic ligand, and finally, the formation of a stable metal oxide as the end residue. jmchemsci.com The temperatures at which these decomposition steps occur provide a measure of the thermal stability of the complexes.

The expected thermal decomposition of 2-(2-toluidino)isonicotinic acid would likely involve the initial loss of the carboxylic acid group as carbon dioxide, followed by the breakdown of the remaining molecular structure at higher temperatures. In its metal complexes, the coordination to the metal ion would likely enhance the thermal stability of the ligand, resulting in decomposition at higher temperatures compared to the free ligand.

Theoretical and Computational Investigations of 2 2 Toluidino Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the electronic structure and optimized geometry of 2-(2-toluidino)isonicotinic acid. ijrte.org These computational approaches allow for the calculation of the molecule's ground state energy, bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to obtain the global minimum energy and the corresponding optimized molecular structure. ijrte.org Such calculations for similar aromatic compounds have shown good agreement between computed geometrical parameters and experimental data. ijrte.org The thermodynamic properties, including heat capacity, entropy, rotational constants, and dipole moment, can also be computed from these calculations. ijrte.org

Table 1: Example of Calculated Thermodynamic Properties for a Similar Aromatic Compound

| Property | Value |

| Heat Capacity (C_p) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Rotational Constants | Specific values for A, B, C axes |

| Dipole Moment | Calculated in Debye |

| Zero-Point Vibrational Energy | Calculated in kcal/mol |

This table is illustrative and based on typical outputs for similar molecules; specific values for 2-(2-toluidino)isonicotinic acid would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like 2-(2-toluidino)isonicotinic acid in different environments. nih.govresearchgate.net These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into how the molecule flexes, rotates, and interacts with its surroundings, such as in an aqueous solution. nih.govnih.gov

MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. rsc.org For example, in systems with rotatable bonds, like the C-N bond in the 2-arylaminopyridine moiety, different conformers (e.g., Z or E) can exist. rsc.org By simulating the molecule in a solvent, researchers can understand how intermolecular interactions, such as hydrogen bonding with water molecules, influence its structure and dynamics. nih.govnih.gov The AMBER force field is a common choice for such simulations of organic molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of 2-(2-toluidino)isonicotinic acid. wikipedia.orglibretexts.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are crucial in predicting how the molecule will interact with electrophiles and nucleophiles.

The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org Conversely, the LUMO is the lowest energy orbital that can accept electrons, indicating its electrophilic character. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

DFT calculations can be used to determine the energies of the HOMO and LUMO. nih.gov For acids and bases, a concept known as the Frontier Effective-for-Reaction Molecular Orbital (FERMO) has been proposed to provide a better correlation with pKa values than the HOMO energy alone. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Example Value |

| LUMO | Example Value |

| HOMO-LUMO Gap | Calculated Difference |

Note: The specific energy values are dependent on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgresearchgate.net This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

NBO analysis provides a quantitative measure of the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO (i) to an empty acceptor NBO (j). frontiersin.org These interactions, often described as n→σ* or π→π* transitions, indicate hyperconjugation and can reveal the strength of intramolecular hydrogen bonds and other non-covalent interactions. materialsciencejournal.orgfrontiersin.org For example, the interaction between the lone pair of a nitrogen or oxygen atom and the anti-bonding orbital of a neighboring bond can be quantified. materialsciencejournal.org This information helps in understanding the molecule's stability and electronic structure. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov For 2-(2-toluidino)isonicotinic acid, this includes predicting its vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra.

Vibrational frequencies can be calculated and assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov The calculated spectra can be compared with experimental spectra to confirm the molecular structure. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net The calculated chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijrte.org

Assessment of Nonlinear Optical (NLO) Properties

Computational chemistry provides a powerful avenue for the assessment of the nonlinear optical (NLO) properties of molecules like 2-(2-toluidino)isonicotinic acid. researchgate.net NLO materials are of great interest for their potential applications in photonics and optoelectronics. The key parameters that determine a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net

These properties can be calculated using DFT methods, often with the B3LYP functional. researchgate.net A large first hyperpolarizability value is a primary indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. nih.gov The HOMO-LUMO energy gap is also relevant, as a smaller gap can lead to enhanced NLO properties. researchgate.net Computational studies can explore how structural modifications to the molecule might enhance its NLO response. researchgate.net

Table 3: Key Parameters for NLO Property Assessment

| Parameter | Description |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. |

Supramolecular Chemistry Modeling and Hydrogen Bonding Interactions

Computational modeling plays a crucial role in understanding the supramolecular chemistry of 2-(2-toluidino)isonicotinic acid, particularly its hydrogen bonding interactions. nih.gov The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the amine N-H) and acceptors (the carboxylic acid C=O and the pyridine (B92270) nitrogen), making it capable of forming various hydrogen-bonded assemblies. nih.gov

Computational methods can be used to model the formation of dimers, tapes, sheets, and more complex three-dimensional networks through hydrogen bonding. nih.govnih.gov The strength and geometry of these hydrogen bonds can be analyzed, providing insights into the stability and structure of the resulting supramolecular architectures. frontiersin.org For instance, the interaction between the carboxylic acid groups can lead to the formation of a characteristic R²₂(8) dimeric motif. rsc.org Understanding these interactions is key to predicting and controlling the crystal packing and solid-state properties of the compound. nih.gov

Coordination Chemistry of 2 2 Toluidino Isonicotinic Acid As a Ligand

Synthesis of Metal Complexes Featuring 2-(2-Toluidino)isonicotinic Acid as a Ligand

The synthesis of metal complexes with ligands analogous to 2-(2-toluidino)isonicotinic acid, such as isonicotinic acid and its hydrazide derivatives, employs a range of techniques. A common method involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, complexes of isonicotinic acid with Co(II), Cu(II), and Zn(II) have been prepared through liquid-assisted grinding, a mechanochemical approach. ajol.info In this method, the solid reactants are ground together with a small amount of liquid, leading to the formation of the desired coordination compounds. ajol.info

Solution-based methods are also widely used. For example, transition metal complexes of Schiff base derivatives of isonicotinic acid hydrazide have been synthesized by reacting the ligand with metal salts in ethanol. researchgate.netnih.gov Similarly, complexes of various transition metals with isonicotinic acid hydrazide have been prepared by reacting the ligand with metal chlorides or nitrates in acetone (B3395972) or ethanol. ias.ac.in The synthesis of metal complexes with N'-(2-cyanoacetyl)isonicotinohydrazide involved reacting the ligand with metal acetate (B1210297) salts in an alcoholic solution, followed by refluxing the mixture. nih.gov

The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. For instance, the precipitation of some isonicotinic acid hydrazide complexes is achieved after heating the reaction mixture on a water bath. ias.ac.in In the synthesis of pipemidic acid complexes, the pH was adjusted to ~7–8 to facilitate the formation of the desired products. mdpi.com

Here is a table summarizing various synthetic methods for related isonicotinic acid derivative complexes:

| Ligand | Metal Ion(s) | Synthetic Method | Solvent(s) | Reference(s) |

| Isonicotinic acid | Co(II), Cu(II), Zn(II) | Liquid-assisted grinding | Water (few drops) | ajol.info |

| Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Cu(II), Ni(II), Co(II), Mn(II), Fe(III), UO2(II) | Solution-based reaction | Ethanol | researchgate.netnih.gov |

| Isonicotinic acid hydrazide | Pt(IV), Ru(III), Rh(III), Ir(III), Au(III), UO2(II), Zn(II), Cd(II), Hg(II), Mn(II) | Solution-based reaction | Acetone, Ethanol | ias.ac.in |

| N'-(2-cyanoacetyl)isonicotinohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | Solution-based reaction with reflux | Alcohol | nih.gov |

| Pipemidic acid | Mg(II), Ca(II), Zn(II), Fe(III) | Solution-based reaction with pH adjustment and reflux | Methanol (B129727) | mdpi.com |

Ligand Binding Modes and Denticity of 2-(2-Toluidino)isonicotinic Acid Derivatives

Derivatives of 2-(2-toluidino)isonicotinic acid, particularly those based on isonicotinic acid and its hydrazides, exhibit a variety of binding modes and denticities in their metal complexes. The specific coordination behavior is influenced by the functional groups present on the ligand and the nature of the metal ion.

Isonicotinic acid itself can act as a monodentate ligand, coordinating through the nitrogen atom of the pyridine (B92270) ring. ajol.info However, it can also function as a bidentate or bridging ligand, utilizing both the pyridine nitrogen and the carboxylate oxygen atoms. researchgate.netnih.gov This flexibility allows for the formation of coordination polymers with diverse structures. nih.gov

Schiff base derivatives of isonicotinic acid hydrazide often act as tridentate ligands. For example, isonicotinic acid (2-hydroxybenzylidene)hydrazide coordinates as a monobasic tridentate ligand through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen. researchgate.netnih.gov In some cases, the hydrazide ligand can exist in keto-enol tautomeric forms, and coordination can occur through the enolic oxygen and the azomethine nitrogen, making it a bidentate ligand. nih.govscilit.com

Here are some observed coordination modes for related ligands:

Monodentate: Isonicotinic acid can coordinate solely through the pyridine nitrogen. ajol.info

Bidentate:

Isonicotinic acid can chelate through the pyridine nitrogen and one of the carboxylate oxygens. researchgate.net

N'-(2-cyanoacetyl)isonicotinohydrazide can act as a mononegative bidentate ligand via the hydrazonyl nitrogen and the deprotonated enolized acetyl oxygen. nih.gov

2-Mercaptonicotinic acid can exhibit both monodentate (S) and chelating (N,S) coordination modes. rsc.org

Tridentate: Schiff base derivatives of isonicotinic acid hydrazide can coordinate through phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. researchgate.netnih.gov

Bridging: Isonicotinic acid can bridge metal centers, leading to the formation of coordination polymers. researchgate.netnih.gov

The ability of the carboxylate group to coordinate in a monodentate, bidentate chelating, or bridging fashion contributes significantly to the structural diversity of these complexes. nih.gov

Structural Diversity and Geometry of Metal Complexes

The flexible coordination behavior of 2-(2-toluidino)isonicotinic acid analogues gives rise to a wide structural diversity in their metal complexes, with various coordination numbers and geometries observed.

Coordination Geometries:

Octahedral: This is a common geometry for transition metal complexes of isonicotinic acid and its derivatives. For instance, Co(II), Cu(II), and Zn(II) complexes with isonicotinic acid adopt a distorted octahedral geometry. ajol.info Complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide with several transition metals also exhibit octahedral configurations. researchgate.netnih.gov

Tetrahedral: Some complexes, particularly with d10 metal ions like Zn(II), can adopt a tetrahedral geometry. researchgate.net

Square Planar: Square planar geometry has been observed in some Cu(II) and Ni(II) complexes of isonicotinic acid hydrazide derivatives. researchgate.net

Distorted Square Pyramidal: In a 2D Cu(II) isonicotinate (B8489971) polymer, the Cu(II) centers exhibit a distorted square pyramidal geometry. nih.gov

Heptacoordination: The UO2(II) complex of isonicotinic acid (2-hydroxybenzylidene)hydrazide shows a hepta-coordination. researchgate.netnih.gov

The ability of the ligand to act as a bridge between metal centers leads to the formation of coordination polymers. A unique 2D isonicotinate polymer has been reported where the layers are assembled by the isonicotinate ligand capped by a monodentate pyridine ligand. nih.gov The structural diversity can also be seen in mixed-ligand systems and in complexes where the ligand exhibits different coordination modes within the same structure. rsc.org The versatility of the coordination sphere of metal ions like Ag(I) further contributes to the structural variety, allowing for linear, trigonal, tetrahedral, and other geometries. researchgate.net

The following table highlights the structural diversity observed in metal complexes of related ligands:

| Ligand | Metal Ion(s) | Geometry | Nuclearity/Dimensionality | Reference(s) |

| Isonicotinic acid | Co(II), Cu(II), Zn(II) | Distorted Octahedral | Mononuclear | ajol.info |

| Isonicotinic acid (2-hydroxybenzylidene)hydrazide | Cu(II), Ni(II), Co(II), Mn(II), Fe(III) | Octahedral, Square Planar | Mononuclear | researchgate.netnih.gov |

| Isonicotinic acid | Cu(II) | Distorted Square Pyramidal | 2D Polymer | nih.gov |

| 2-Mercaptonicotinic acid | Pd(II), Pt(II) | Square Planar | Mononuclear | rsc.org |

| Isonicotinic acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide | Cu(II), Ni(II), Co(II), Fe(II), Zn(II) | Varies (depends on keto/enol form) | Mononuclear | scilit.com |

Magnetic Properties of Transition Metal Complexes

The magnetic properties of transition metal complexes derived from 2-(2-toluidino)isonicotinic acid analogues are determined by the electronic configuration and the spin state of the central metal ion. whiterose.ac.uk The ligand field strength plays a crucial role in determining whether a complex will be high-spin or low-spin. whiterose.ac.ukyoutube.com

For instance, Co(II) and Cu(II) complexes of isonicotinic acid have been reported to have effective magnetic moments that suggest octahedral geometry. ajol.info The magnetic moment of a high-spin octahedral Co(II) complex is typically in the range of 4.30–4.70 B.M., indicating three unpaired electrons. researchgate.net Similarly, the magnetic moment for a manganese(II) complex of isonicotinic acid hydrazide was found to be about 5.94 B.M., consistent with a high-spin d5 configuration in an octahedral environment. ias.ac.in

The magnetic properties can be used to deduce the geometry of the complexes. For example, the magnetic moment of a Cu(II) complex of a Schiff base derived from isonicotinic hydrazide was used to propose a deformed octahedral geometry. researchgate.net In some cases, spin crossover (SCO) behavior is observed, where the spin state of the metal ion can be switched by external stimuli such as temperature. rsc.org This phenomenon is particularly relevant for Fe(II) complexes. rsc.org

The table below provides a summary of the magnetic properties of some relevant metal complexes:

| Metal Ion | Ligand System | Magnetic Moment (B.M.) | Inferred Geometry/Spin State | Reference(s) |

| Co(II) | Isonicotinic acid | 5.11 | High-spin Octahedral | ajol.info |

| Cu(II) | Isonicotinic acid | 1.71 | Octahedral | ajol.info |

| Mn(II) | Isonicotinic acid hydrazide | ~5.94 | High-spin Octahedral | ias.ac.in |

| Co(II) | Schiff base of isonicotinic hydrazide | 4.30 - 4.70 | High-spin Octahedral | researchgate.net |

| Ni(II) | Schiff base of isonicotinic hydrazide | 2.859 | Octahedral | researchgate.net |

Electrochemical Behavior of 2-(2-Toluidino)isonicotinic Acid Metal Complexes

The electrochemical behavior of metal complexes provides insights into their redox properties and the influence of the ligand on the stability of different oxidation states of the metal center. Cyclic voltammetry is a common technique used to study these properties.

For metal complexes of Schiff bases derived from isonicotinic acid hydrazide, cyclic voltammetry studies in DMF have been conducted. researchgate.net The electrochemical behavior of Fe(II) complexes with substituted (2-(pyridin-2-yl)-1,10-phenanthroline) ligands, which are analogous in their coordination to terpyridine, has shown that these complexes can be oxidized to the Fe(III) state in a chemically reversible manner. rsc.org Interestingly, the oxidation potential was found to be dependent on the coordination environment, with an N8 coordinated complex showing the lowest oxidation potential. rsc.org

The ligand framework can significantly influence the redox potentials of the metal center. The electron-donating or -withdrawing nature of the substituents on the ligand can stabilize or destabilize certain oxidation states, thereby shifting the oxidation and reduction potentials.

Stability and Decomposition Pathways of Coordination Compounds

The thermal stability and decomposition pathways of coordination compounds are important characteristics that provide information about their robustness. Thermogravimetric analysis (TGA) is a key technique used to investigate these properties.

Coordination compounds of isonicotinic acid have been shown to possess good thermal stability, with high decomposition temperatures. ajol.info For example, the Co(II), Cu(II), and Zn(II) complexes of isonicotinic acid decompose at 263 °C, 231 °C, and 248 °C, respectively. ajol.info The thermal decomposition of metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide has also been studied, indicating their thermal stability. researchgate.net

The decomposition process often occurs in steps, which can correspond to the loss of solvent molecules (lattice or coordinated water), followed by the decomposition of the organic ligand. mdpi.com For instance, in some pipemidic acid complexes, the initial weight loss corresponds to the removal of water of hydration, followed by the loss of coordinated water molecules and finally the decomposition of the ligand itself. mdpi.com

The study of volatile and thermally stable transition metal complexes is also an active area of research, particularly for applications in areas like atomic layer deposition (ALD). nih.gov

Derivatization Strategies and Analogue Synthesis for 2 2 Toluidino Isonicotinic Acid Scaffolds

Synthesis of Amide Derivatives from Isonicotinic Acid and Aromatic Amines

The formation of an amide bond is a cornerstone of medicinal chemistry, and the isonicotinic acid scaffold is readily converted into a diverse range of amide derivatives. A primary route to synthesizing the parent compound, 2-(2-toluidino)isonicotinic acid, involves the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with 2-toluidine.

A significant class of amide derivatives synthesized from this scaffold are the hydrazides. Isonicotinic acid hydrazide, known as isoniazid, is a key anti-tuberculosis agent, and many derivatization strategies focus on creating novel hydrazide analogs. For instance, isonicotinic acid can be converted to its hydrazide, which then serves as a platform for creating more complex molecules. One common approach involves reacting the isonicotinic acid hydrazide with various aldehydes or ketones to form Schiff bases (N'-arylidene hydrazides). These can be further modified, for example, by acylation.

Another strategy involves synthesizing more complex hydrazides directly. A series of N'-1-[2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide derivatives has been synthesized and evaluated for potential biological activities. nih.gov Similarly, researchers have designed and synthesized isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as potential antituberculosis agents. google.com These syntheses highlight the utility of the isonicotinic acid core in building complex molecules with diverse functionalities.

Table 1: Examples of Amide Derivatives from Isonicotinic and Related Nicotinic Acids

| Derivative Class | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| N'-Arylidene Hydrazides | Isonicotinic acid hydrazide, Substituted aldehydes | Schiff Base Formation | researchgate.net |

| N-Acylated Hydrazides | N'-Arylidene hydrazides, Benzoyl chloride | Acylation | researchgate.net |

| Arylsulfonylhydrazides | 2-Anilino-nicotinic acid, Arylsulfonyl hydrazides | Amide Coupling | nih.gov |

| Piperazinyl-ethyl-hydrazides | Isonicotinic acid, Substituted piperazines | Multi-step synthesis | google.com |

| 6-Aryl-2-methylnicotinohydrazides | Ethyl 2-methyl-6-arylnicotinates, Hydrazine hydrate | Hydrazinolysis | jabde.com |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(2-toluidino)isonicotinic acid is a prime site for derivatization through esterification and amidation. These reactions allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, refluxing in an alcohol like methanol (B129727) in the presence of a mineral acid can produce the corresponding methyl ester. google.com This method is broadly applicable for creating a range of alkyl esters, such as the dodecyl ester of isonicotinic acid. researchgate.net

Amidation, the formation of an amide bond with an amine, is one of the most common derivatization strategies. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride), followed by reaction with a primary or secondary amine. Alternatively, a wide array of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to directly facilitate the reaction between the carboxylic acid and an amine. jabde.comyoutube.com These methods have been used to synthesize a variety of amides, thioamides, and hydrazides from related nicotinic acid systems. nih.gov

Table 2: Functionalization of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Dodecanol), Acid catalyst | Alkyl Ester | google.comresearchgate.net |

| Amidation (via Acyl Chloride) | Thionyl chloride, Amine | Amide | researchgate.net |

| Amidation (Direct Coupling) | Amine, Coupling reagent (e.g., DCC) | Amide | jabde.comyoutube.com |

| Hydrazide Formation | Hydrazine hydrate | Hydrazide | jabde.com |

Introduction of Diverse Substituents on the Toluidino Moiety

Modifying the 2-toluidino portion of the molecule offers another avenue for creating structural diversity. The synthesis of analogs with different substituents on this aniline (B41778) ring can significantly influence the compound's biological activity. The general synthetic route involves condensing a 2-halonicotinic or isonicotinic acid with a variety of substituted anilines.

Table 3: Examples of Substituents on the Anilino Moiety of Related Scaffolds

| Substituent (R) on Anilino Ring | Core Scaffold | Synthetic Method | Reference |

|---|---|---|---|

| Halogen, Alkyl, Alkoxy, Carboxy | 2-Anilino-nicotinic acid | Condensation of 2-halonicotinic acid with substituted aniline | google.com |

| Various substitution patterns | 2-Anilino-nicotinic acid | Not specified in abstract | nih.gov |

Functionalization of the Pyridine (B92270) Ring System

The pyridine ring, while electron-deficient, can be functionalized through various modern synthetic methods. nih.gov The presence of the sp²-hybridized nitrogen atom makes the ring less reactive towards classical electrophilic aromatic substitution, but it opens up possibilities for other types of reactions, including transition-metal-catalyzed C-H bond functionalization. nih.gov

Palladium-catalyzed reactions have been used for the arylation of isonicotinic acids, allowing for the generation of a library of derivatives. nih.gov Other transition metals, like rhodium, can catalyze the regioselective C-H alkenylation of pyridine rings with terminal silylacetylenes. nih.gov Furthermore, methods for the C-2 heteroarylation of pyridine N-oxides have been developed, which is a desirable transformation as heterodiaryl systems are common in biologically important molecules. nih.gov These advanced functionalization techniques allow for precise modification of the pyridine core, enabling the synthesis of complex and novel structures based on the 2-(2-toluidino)isonicotinic acid scaffold.

Table 4: Selected Methods for Pyridine Ring Functionalization

| Functionalization Type | Catalyst/Reagents | Product Feature | Reference |

|---|---|---|---|

| Arylation | Palladium catalyst, Arylating agent | Aryl group on pyridine ring | nih.gov |

| Alkenylation | Rhodium catalyst, Terminal silylacetylene | Alkenyl group on pyridine ring | nih.gov |

| Heteroarylation (of N-oxide) | Palladium catalyst, Heteroarylcarboxylic acid | Heteroaryl group on pyridine ring | nih.gov |

Preparation of Novel Hybrid Conjugates Incorporating the Isonicotinic Acid Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The isonicotinic acid scaffold, particularly in its hydrazide form, is a popular linker for creating such hybrid compounds.

A notable example is the synthesis of quinoline-isonicotinic acid hydrazide hybrids. researchgate.netnih.gov In one study, 30 hybrid compounds were synthesized by combining an aminopyridine and a 2-chloro-3-formyl quinoline (B57606) to identify a lead molecule with potent antimycobacterial activity. researchgate.net Other research has focused on synthesizing isonicotinic acid hydrazides bearing a bulky tricyclic moiety, specifically 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, to study their biological activities. nih.gov

The design of conjugates between piperazino-1,3-benzothiazin-4-ones (pBTZs) and imidazopyridine scaffolds further illustrates this concept, where distinct bioactive cores are linked to create novel chemical entities. google.com These examples show that the isonicotinic acid moiety can serve as a versatile building block for constructing complex hybrid molecules with potentially enhanced or novel biological properties.

Table 5: Examples of Hybrid Conjugates with an Isonicotinic Acid Scaffold

| Hybrid Partner | Linker Type | Research Focus | Reference |

|---|---|---|---|

| Quinolone | Hydrazide | Antituberculosis Agents | researchgate.netnih.gov |

| Tricyclic Alkanone | Hydrazide | Antibacterial Activity | nih.gov |

| Piperazino-1,3-benzothiazin-4-one (pBTZ) | Amide (conceptual relation) | Antituberculosis Agents | google.com |

| Isatin | Hydrazide | Antituberculosis Agents | jabde.com |

Solid-Phase Synthesis Methodologies for Related Compounds

Solid-phase synthesis, most famously the Merrifield synthesis for peptides, offers a highly efficient way to create libraries of related compounds by anchoring a starting molecule to a solid support (resin) and performing subsequent reactions. youtube.com This methodology is well-suited for the derivatization of the carboxylic acid group of 2-(2-toluidino)isonicotinic acid to produce a variety of amides.

In a typical solid-phase approach, the 2-(2-toluidino)isonicotinic acid would first be attached to a resin via its carboxylic acid group, often through a specialized linker. youtube.com Once anchored, the other functional groups on the molecule can be deprotected and reacted with a diverse set of building blocks. For creating amide derivatives, a library of different amines could be reacted with the resin-bound acid. The use of standard peptide coupling reagents like DCC facilitates the formation of the amide bond. youtube.com A key advantage of this method is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product after each step. jabde.comyoutube.com At the end of the synthesis, the final compound is cleaved from the resin. This technique allows for the rapid and often automated synthesis of a large number of analogs for screening purposes.

Applications of 2 2 Toluidino Isonicotinic Acid in Chemical Research Excluding Biological/clinical

Utilization as a Reagent in Organic Synthesis

The synthesis of 2-(2-Toluidino)isonicotinic acid itself is documented, typically involving a coupling reaction between 2-chloroisonicotinic acid and 2-toluidine. This positions the compound as a potential building block in organic synthesis. The structure, featuring a carboxylic acid group, a pyridine (B92270) ring, and a secondary amine linkage, offers multiple sites for further functionalization.

However, a detailed survey of the literature did not yield specific examples of 2-(2-Toluidino)isonicotinic acid being used as a starting material for the synthesis of other, more complex molecules. While isonicotinic acid and its simpler derivatives are common precursors in the synthesis of various organic compounds, the specific reactivity and synthetic utility of the 2-toluidino-substituted variant are yet to be extensively reported.

Role as a Ligand in Catalytic Systems

Pyridine carboxylic acids are well-known for their ability to act as ligands, coordinating with metal ions to form complexes with catalytic properties. These complexes are instrumental in a variety of chemical transformations. For instance, copper complexes derived from substituted isonicotinohydrazides have demonstrated catalytic activity in C-N coupling reactions.

Despite this precedent, there is a notable absence of published research detailing the use of 2-(2-Toluidino)isonicotinic acid as a ligand in catalytic systems. The potential for the nitrogen atom of the pyridine ring and the carboxylic acid group to chelate with metal ions is evident. However, studies investigating the synthesis of such metal complexes and their subsequent application in catalysis have not been found. The steric and electronic influence of the 2-toluidino group on the coordination environment and catalytic activity of any resulting complexes remains an open area for investigation.

Application in Materials Science Research (e.g., NLO materials)

The structural motifs within 2-(2-Toluidino)isonicotinic acid, particularly the pyridine ring, are often found in materials with interesting properties, including nonlinear optical (NLO) materials. The extended π-system and the potential for charge transfer within the molecule are features that can give rise to NLO behavior.

Nevertheless, specific research into the materials science applications of 2-(2-Toluidino)isonicotinic acid, including its potential as an NLO material, is not available in the current body of scientific literature. While the compound's ability to form coordination polymers is theoretically plausible, experimental studies on the synthesis and characterization of such materials are absent.

Use in Analytical Chemistry as a Derivatizing Agent or Probe

Certain derivatives of isonicotinic acid have found utility in analytical chemistry. For example, isonicotinic acid hydrazide derivatives have been developed as colorimetric probes for the detection of metal ions, such as copper(II). This application relies on the specific and detectable interaction between the organic molecule and the analyte.

There is currently no evidence to suggest that 2-(2-Toluidino)isonicotinic acid has been employed as a derivatizing agent or an analytical probe. The structural features necessary for such applications, like a specific binding site and a responsive signaling unit, are present, but their potential has not been explored or reported in the context of analytical chemistry.

Supramolecular Assembly and Co-crystallization Studies

The field of crystal engineering often utilizes molecules containing both hydrogen bond donors (like a carboxylic acid) and acceptors (like a pyridine nitrogen) to construct well-defined supramolecular architectures. The formation of a robust carboxylic acid-pyridine heterosynthon is a common and predictable interaction used in the design of co-crystals. Related compounds, such as isonicotinamide (B137802), have been extensively studied in co-crystallization with various active pharmaceutical ingredients.

While the molecular structure of 2-(2-Toluidino)isonicotinic acid is well-suited for participating in supramolecular assembly and co-crystallization, no specific studies have been published in this area. The influence of the bulky 2-toluidino substituent on the crystal packing and the formation of supramolecular synthons has not been investigated.

Future Research Directions for 2 2 Toluidino Isonicotinic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for analogous 2-arylaminonicotinic acids, such as the Ullman reaction, often necessitate stoichiometric copper reagents, high temperatures, and non-green solvents, resulting in significant environmental impact and often moderate yields. researchgate.net A primary future objective is the development of environmentally benign and efficient synthesis protocols for 2-(2-toluidino)isonicotinic acid.

Research should focus on adapting modern green chemistry techniques that have proven successful for related isonicotinic acid derivatives. researchgate.net This includes the systematic investigation of microwave-assisted and sonochemical methods, which can dramatically reduce reaction times and energy consumption. researchgate.net Moreover, exploring solvent- and catalyst-free reaction conditions, as demonstrated for similar anilino nicotinic acids, presents a promising path toward a cleaner synthesis. researchgate.net The use of recyclable catalysts and environmentally friendly solvents, such as polyethylene (B3416737) glycol (PEG), could further enhance the sustainability of the production process. bme.hubme.hu

Exploration of Novel Catalytic Functions

While 2-(2-toluidino)isonicotinic acid is recognized as a valuable ligand in coordination chemistry, its potential to form catalytically active complexes remains largely unexplored. finetechnology-ind.com Future research should concentrate on synthesizing and characterizing transition metal complexes using this compound as a primary ligand. The presence of multiple coordination sites—the pyridine (B92270) nitrogen, carboxylic acid group, and amine nitrogen—allows for the formation of stable complexes with a variety of metals, including copper, palladium, nickel, and iron. nih.gov

The resulting metal-organic frameworks (MOFs) or mononuclear complexes could be screened for catalytic activity in a range of important organic transformations. nih.gov Based on the chemistry of related pyridine-based ligands, potential applications include cross-coupling reactions, oxidation, reduction, and asymmetric catalysis. nih.gov A key research direction would be to design chiral variants of the ligand to facilitate enantioselective catalytic processes, which are of high value in pharmaceutical synthesis. nih.gov

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational methods offer a powerful tool for predicting the properties and reactivity of 2-(2-toluidino)isonicotinic acid and its derivatives, thereby accelerating the design of new functional molecules. Future work should employ Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to establish robust correlations between molecular structure and biological or material properties. nih.gov

Conceptual Density Functional Theory (DFT) can be used to calculate key electronic descriptors that govern reactivity and intermolecular interactions. nih.govresearchgate.net By modeling parameters such as Frontier Molecular Orbital (FMO) energies (HOMO and LUMO), electrophilicity index, and electrostatic potential maps, researchers can gain insight into the compound's stability, reactivity, and potential for self-assembly. researchgate.netcolab.ws Furthermore, machine learning algorithms can be trained on datasets generated from these computational studies to predict the activity of novel derivatives, guiding synthetic efforts toward compounds with desired characteristics. nih.gov

Design of Next-Generation Functional Materials

The intrinsic structural features of 2-(2-toluidino)isonicotinic acid make it an ideal building block for the rational design of advanced functional materials. Future research should focus on leveraging this molecule as a monomer in the synthesis of novel polymers and metal-organic frameworks (MOFs). Its rigid pyridine core combined with the flexible toluidino group can impart unique thermal, mechanical, and photophysical properties to the resulting materials.

A particularly exciting avenue is the creation of supramolecular structures through non-covalent interactions. nih.gov By engineering specific hydrogen bonding or metal coordination sites, it is possible to guide the self-assembly of 2-(2-toluidino)isonicotinic acid into well-defined two-dimensional or three-dimensional networks. nih.govmdpi.com These "molecular Tinkertoy" structures could function as porous materials for gas storage, sensors, or as scaffolds for creating complex, ordered systems. nih.gov

Integration into Complex Chemical Systems

A forward-looking research goal is the integration of 2-(2-toluidino)isonicotinic acid into multicomponent, dynamic chemical systems. This involves studying its ability to form cocrystals with other active pharmaceutical ingredients (APIs), potentially modifying properties like solubility and bioavailability. mdpi.com The principles of supramolecular chemistry can be applied to create controlled-release systems or responsive materials where the release or activation of a component is triggered by an external stimulus. nih.gov

Investigating the role of this compound in isocyanide-based multicomponent reactions could also lead to the rapid synthesis of complex and diverse molecular libraries for drug discovery. mdpi.com By participating in one-pot reaction cascades, it can contribute to the efficient construction of intricate molecular architectures that would be challenging to access through traditional stepwise synthesis, opening doors to novel therapeutic agents and functional molecules. nih.govmdpi.com

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(2-Toluidino)isonicotinic acid?

Answer:

- Synthesis : Utilize hydrazide coupling reactions with substituted anilines (e.g., toluidine derivatives) under reflux in acidic or basic media. Monitor reaction progress via TLC or HPLC .

- Characterization : Employ FTIR to confirm the carboxyl (-COOH) and aromatic amine (-NH) functional groups. Use - and -NMR to verify regioselective substitution patterns. Elemental analysis ensures purity (>95%) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., sublimation observed near 165–260°C for analogous isonicotinic acids) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., MIC values) for this compound?

Answer:

- Assay Validation : Standardize protocols for microbial susceptibility testing (e.g., broth microdilution for Mycobacterium tuberculosis strains) to minimize variability in MIC values .

- Structural Analysis : Use X-ray crystallography or molecular docking (e.g., with enoyl ACP reductase (InhA)) to correlate substituent effects (e.g., toluidine group orientation) with activity .

- Data Reproducibility : Cross-reference with independent studies using isothermal titration calorimetry (ITC) to validate binding affinities .

Basic: What are the critical stability and reactivity considerations during experimental handling?

Answer:

- Storage : Store in airtight containers under inert gas (N) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) .

- Reactivity : Monitor for hazardous decomposition products (e.g., CO, NO) under high-temperature conditions (>250°C) using gas chromatography-mass spectrometry (GC-MS) .

Advanced: How can researchers optimize the compound’s solubility for in vitro assays?

Answer:

- pH Adjustment : Dissolve in buffered solutions (pH 6–8) to exploit the carboxyl group’s ionization. Use DMSO as a co-solvent (<1% v/v) to enhance solubility without cytotoxicity .

- Surfactant Use : Incorporate nonionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions in aqueous media .

Basic: Which analytical techniques are essential for confirming structural integrity?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .

- Spectroscopy : FTIR peaks at 1680–1700 cm (C=O stretch) and 3200–3400 cm (N-H stretch) confirm functional groups .

Advanced: How can computational modeling predict interactions with bacterial targets (e.g., TraE protein)?

Answer:

- Docking Simulations : Use software like AutoDock Vina to model ligand-protein interactions. Focus on hydrogen bonding between the carboxyl group and Arg/Lys residues in the TraE active site .

- MD Refinement : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Basic: What safety protocols are mandatory for laboratory handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved N95 masks to avoid inhalation of fine powders .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate vapor exposure .

Advanced: How to design experiments to elucidate the compound’s mechanism of action against drug-resistant pathogens?

Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated M. tuberculosis to identify differentially expressed genes (e.g., inhA or katG) .

- Resistance Induction : Serial passage assays under sub-MIC conditions to monitor resistance development and correlate with genomic mutations .

Basic: What are the key considerations for scaling up synthesis without compromising yield?

Answer:

- Reagent Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for toluidine:isonicotinic acid) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for large-scale batches .

Advanced: How can sorption studies inform purification strategies for this compound?

Answer:

- Cation Exchange : Use sulfonic acid resins (e.g., CU-2-8) at pH 3–4 to adsorb protonated forms. Equilibrium constants for ligand sorption range 195–330 dm/mol for pyridinecarboxylic acids .

- Elution Optimization : Apply gradients of NaCl (0.1–1.0 M) to recover the compound with >90% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.